
(S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bromophenols and their derivatives, including pyrrolidine analogs, often involves multi-step reactions that utilize bromination, cyclization, and substitution reactions. For instance, the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives showcases the typical approach to constructing pyrrolidine rings attached to a brominated aromatic moiety (Rezai et al., 2018). This methodological framework can be adapted to synthesize (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride by incorporating appropriate functional group transformations and protecting group strategies.
Molecular Structure Analysis
The structural analysis of compounds similar to (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride often involves X-ray crystallography, NMR spectroscopy, and computational methods. The crystal and molecular structure of complexes and related molecules can reveal insights into the conformational preferences and electronic structure of the pyrrolidine ring and its substituted groups (Amirnasr et al., 2002).
Chemical Reactions and Properties
Compounds featuring a pyrrolidine ring and a bromobenzyl group are versatile intermediates in organic synthesis. They can undergo a range of chemical reactions, including nucleophilic substitution reactions where the bromine atom acts as a leaving group, facilitating the introduction of various nucleophiles (D’hooghe et al., 2008). These reactions can be exploited to further modify the structure of (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride for specific applications.
Physical Properties Analysis
The physical properties of (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, such as melting point, solubility, and crystal structure, can be influenced by the presence of the bromobenzyl group and the pyrrolidine ring. Studies on similar compounds highlight the importance of intermolecular interactions, such as hydrogen bonding and halogen bonding, in determining the compound's physical properties (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties of (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, including reactivity, stability, and functional group compatibility, are crucial for its application in synthesis. The bromine atom provides a reactive site for substitution reactions, while the pyrrolidine ring can engage in ring-opening, ring-closure, and functionalization reactions. These properties make the compound a valuable building block in organic synthesis (Ge et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antibacterial Research
(S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride has been utilized in the synthesis of various stereoisomers of pyrrolidines, which are significant intermediates in developing quinolone antibacterials. Quinolone antibacterials play a crucial role in treating bacterial infections, highlighting the compound's importance in antibacterial research (Schroeder et al., 1992).
Organometallic Chemistry
The compound is involved in forming scandium, yttrium, and lanthanum benzyl and alkynyl complexes. These complexes have shown efficacy in the catalytic linear dimerization of phenylacetylenes, a process significant in organometallic chemistry and material science (Ge, Meetsma, & Hessen, 2009).
Chemical Activation Studies
This chemical plays a role in studying chemical activation pathways, specifically in reactions involving molybdenum pentachloride. Such studies are vital for understanding reaction mechanisms and designing new synthetic methods (Bartalucci et al., 2017).
Synthesis of Anticancer Drugs
It has been used in the synthesis and evaluation of drug delivery systems targeting anticancer drugs to the brain. Such research is crucial in developing more effective and targeted cancer treatments (El-Sherbeny et al., 2003).
Dehydrogenation Studies
The compound has been studied in the context of geminal dehydrogenation of ether and amine C(sp3)H2 groups by electron-rich Ru(II) and Os. This research is important in the field of organic chemistry for understanding and developing new dehydrogenation methods (Ferrando-Miguel et al., 2002).
Antioxidant and Anticholinergic Activities
Research has been conducted on the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including natural products, and their antioxidant and anticholinergic activities. This is significant for pharmaceutical and medicinal chemistry (Rezai et al., 2018).
Eigenschaften
IUPAC Name |
(3S)-1-[(4-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOPTKQXMLVRF-IDMXKUIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=C(C=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

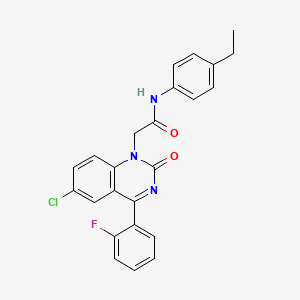
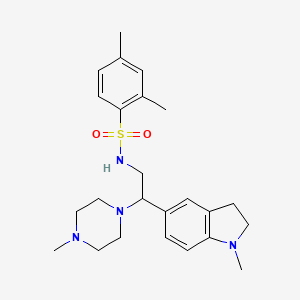
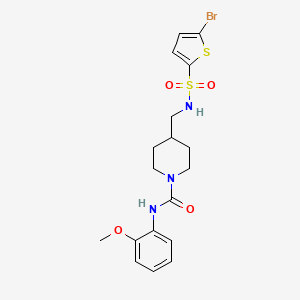
![Methyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2482430.png)
![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)
![1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2482434.png)
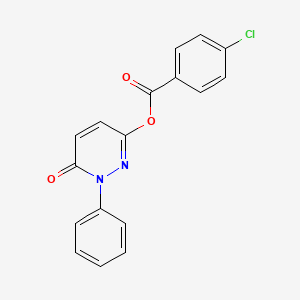
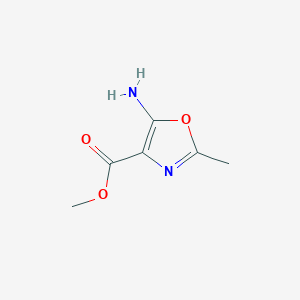
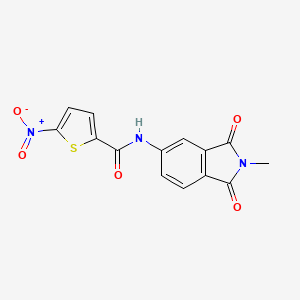

![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)
![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)
![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)
